N-(5-bromo-2-methylphenyl)thian-3-amine
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Overview
Description
N-(5-bromo-2-methylphenyl)thian-3-amine is a chemical compound with the molecular formula C12H16BrNS It is known for its unique structure, which includes a bromine atom attached to a methylphenyl group and a thian-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methylphenyl)thian-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methylphenyl)thian-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may yield an amine or alcohol.
Scientific Research Applications
N-(5-bromo-2-methylphenyl)thian-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(5-bromo-2-methylphenyl)thian-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and thian-3-amine moiety play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methyl-3-nitropyridin-2-amine: Similar in structure but with a nitro group instead of a thian-3-amine moiety.
2-Amino-5-bromo-N,3-dimethylbenzamide: Similar in structure but with a benzamide group instead of a thian-3-amine moiety.
Uniqueness
N-(5-bromo-2-methylphenyl)thian-3-amine is unique due to its specific combination of a bromine atom, methylphenyl group, and thian-3-amine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16BrNS |
---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
N-(5-bromo-2-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H16BrNS/c1-9-4-5-10(13)7-12(9)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI Key |
ZQGCBCYWGUWNLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC2CCCSC2 |
Origin of Product |
United States |
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